molecular formula C8H17O3P B167534 Dimethyl cyclohexylphosphonate CAS No. 1641-61-8

Dimethyl cyclohexylphosphonate

Cat. No. B167534
CAS RN: 1641-61-8
M. Wt: 192.19 g/mol
InChI Key: OZOVYDFZXJIQPR-UHFFFAOYSA-N
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Description

Dimethyl cyclohexylphosphonate is a chemical compound with the molecular formula C8H17O3P . It is used in laboratory chemicals .


Synthesis Analysis

Phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .


Molecular Structure Analysis

The molecular formula of Dimethyl cyclohexylphosphonate is C8H17O3P . The average mass is 192.193 Da and the monoisotopic mass is 192.091537 Da .


Chemical Reactions Analysis

The homologous series of dialkyl phosphonates was characterized by electron ionization mass spectra and retention indices (RIs) on an RTX-5 standard nonpolar stationary phase .


Physical And Chemical Properties Analysis

Dimethyl cyclohexylphosphonate is a liquid and appears colorless . The pH, melting point, boiling point, and flash point are not available .

Scientific Research Applications

Metal Cyclohexylphosphonates Synthesis

Dimethyl cyclohexylphosphonate derivatives exhibit significant roles in the synthesis of metal cyclohexylphosphonates. A study by Murugavel, Davis, & Walawalkar (2005) demonstrated the successful synthesis of the first divalent metal cyclohexylphosphonate derivative using various synthetic methodologies. This advancement in metal-organic frameworks highlights the utility of dimethyl cyclohexylphosphonate in synthesizing new metal phosphonates, with potential applications in catalysis, adsorption, and separation technologies.

Flame Retardant Additives in Lithium-Ion Batteries

Research by Xiang et al. (2007) explored the use of dimethyl cyclohexylphosphonate as a flame retardant additive in lithium-ion battery electrolytes. The addition of this compound to electrolytes significantly suppressed flammability, contributing to the development of safer lithium-ion batteries.

Nerve Agent Detection

Dimethyl cyclohexylphosphonate also plays a crucial role in the detection of nerve agents. Novak et al. (2003) utilized dimethyl cyclohexylphosphonate as a simulant for sarin, a nerve agent, in the development of carbon nanotube-based sensors (Novak, Snow, Houser, Park, Stepnowski, & McGill, 2003). This research is significant in the field of chemical warfare agent detection, offering a method for the sensitive and selective detection of hazardous substances.

Synthesis of α-Aminophosphonates

The synthesis of α-amino phosphonates, which have wide applications in medicinal, industrial, and agricultural chemistry, utilizes dimethyl cyclohexylphosphonate derivatives. Mirzaei, Eshghi, & Sabbaghzadeh (2021) highlighted its application in synthesizing α-amino phosphonates using the Kabachnik–Fields reaction, an essential process in creating compounds with potential biological activity (Mirzaei, Eshghi, & Sabbaghzadeh, 2021).

Enhancing Safety of Lithium-Ion Batteries

Further research by Xiang et al. (2007) on lithium-ion batteries identified dimethyl cyclohexylphosphonate as a key component in formulating nonflammable electrolytes. This is crucial in addressing safety concerns associated with these batteries.

Environmental and Safety Applications

The hydrolysis of dimethyl cyclohexylphosphonate in hot-compressed water, studied by Pinkard et al. (2020), demonstrates its environmental significance. This process leads to the formation of less toxic compounds, which is vital for neutralizing chemical warfare agents (Pinkard, Shetty, Kramlich, Reinhall, & Novosselov, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

dimethoxyphosphorylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOVYDFZXJIQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503575
Record name Dimethyl cyclohexylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl cyclohexylphosphonate

CAS RN

1641-61-8
Record name Dimethyl cyclohexylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AI Kuramshin, ES Kuramshina… - Russian Journal of General …, 2001 - Springer
… With the same p complexes and under similar conditions, dimethyl cyclohexylphosphonate is formed in a higher yield than the diethyl derivative [eg, 75 and 63%, respectively, in the …
Number of citations: 8 link.springer.com
D Seyferth, RS Marmor - The Journal of Organic Chemistry, 1971 - ACS Publications
… case of VII and VIII was demonstrated by direct comparison of the products of their hydrogenation followed by saponification with authentic samples of dimethyl cyclohexylphosphonate …
Number of citations: 73 pubs.acs.org
PY Geant, BS Mohamed, C Périgaud… - New Journal of …, 2016 - pubs.rsc.org
Hydrophosphonylation is an efficient process to create carbon–phosphorus bonds from unsaturated C–C bonds and to give rise to alkylphosphonate or vinylphosphonate derivatives. In …
Number of citations: 13 pubs.rsc.org
JD Brown - 2014 - rave.ohiolink.edu
Organophosphorus (OP) nerve agents are a very toxic class of compounds for which there is a great need of effective therapeutics. OPs are phosphoryl-containing compounds typically …
Number of citations: 2 rave.ohiolink.edu
SE Border - 2018 - search.proquest.com
Inspired by nature, chemists have sought to design synthetic systems capable of mimicking the molecular recognition capabilities which natural systems possess. In this regard, the field …
Number of citations: 3 search.proquest.com

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